molecular formula C8H9F3N2O2S B1411767 N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2108822-19-9

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1411767
CAS No.: 2108822-19-9
M. Wt: 254.23 g/mol
InChI Key: DMUHBHPDGNWCTE-UHFFFAOYSA-N
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Description

“N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methodologies . A common method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Electronic Effects in Noncovalent Heterodimetallic Podates

  • Study : "Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates" (Edder et al., 2000)
  • Application : This research investigates the electronic effects of electron-withdrawing sulfonamide groups in the formation of noncovalent heterodimetallic podates, contributing to the understanding of electronic structures in magnetic and optical applications.

Synthesis of Fluorinated Compounds

  • Study : "Divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position via nucleophilic 5-endo-trig cyclizations" (Nadano et al., 2006)
  • Application : The study focuses on the synthesis of fluorinated compounds, demonstrating the utility of sulfonamides in creating complex molecular structures, which are significant in medicinal chemistry and drug design.

Antiproliferative Agents in Cancer Research

  • Study : "Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents" (Bashandy et al., 2014)
  • Application : This research presents the synthesis of sulfonamide derivatives and their potential as antiproliferative agents against cancer cell lines, highlighting the therapeutic applications of these compounds.

Development of Fluorinated Polyamides

  • Study : "Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties" (Liu et al., 2013)
  • Application : The study discusses the creation of novel fluorinated polyamides using sulfonamide compounds, contributing to advancements in materials science, particularly in the development of new polymers with unique properties.

Crystal Structure of Sulfonamide Derivatives

  • Study : "Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides" (Kosutić Hulita et al., 2005)
  • Application : This research provides insights into the crystal structures of sulfonamide derivatives, important for understanding molecular interactions and designing drugs and materials.

Novel Chromeno[2,3-b]pyridine Derivative

  • Study : "2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile" (Ryzhkova et al., 2023)
  • Application : This study explores the synthesis of a chromeno[2,3-b]pyridine derivative, contributing to the field of organic synthesis and potential pharmaceutical applications.

Future Directions

Trifluoromethylpyridines, including “N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-5-6(16(14,15)12-2)3-4-7(13-5)8(9,10)11/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUHBHPDGNWCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
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N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
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N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
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N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 5
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 6
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide

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